trans-Cinnamoylcocaine

Catalog No.
S618979
CAS No.
521-67-5
M.F
C19H23NO4
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Cinnamoylcocaine

CAS Number

521-67-5

Product Name

trans-Cinnamoylcocaine

IUPAC Name

methyl (1R,2R,3S,5S)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+/t14-,15+,16-,18+/m0/s1

InChI Key

MQIXMJWNEKUAOZ-UYCDZTDFSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC

Synonyms

cinnamoylcocaine, cinnamoylcocaine, (1R-(1alpha,2alpha,3alpha(E),5alpha))-isomer, cinnamoylcocaine, (1R-(1alpha,2alpha,3alpha(Z),5alpha))-isomer

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC

trans-Cinnamoylcocaine is a natural product found in Erythroxylum coca and Erythroxylum novogranatense with data available.

trans-Cinnamoylcocaine is a naturally occurring tropane alkaloid and a critical impurity marker co-extracted during the isolation of cocaine from Erythroxylum coca. In forensic chemoinformatics and forensic toxicology, procurement of the highly purified trans-isomer is essential for calibrating gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) systems. Unlike bulk cocaine standards, the precise quantitation of trans-cinnamoylcocaine enables the mapping of illicit drug supply chains, as its concentration relative to other alkaloids directly reflects the specific botanical origin and the degree of chemical oxidation applied during clandestine refinement [1].

Research Fit

Workflow Forensic cocaine impurity profiling and origin attribution
Selection Context Trace-level alkaloid reference for GC-FID and HPLC method validation
Use Context Structurally distinct negative control for tropane alkaloid SAR studies

Procuring crude coca extracts or mixed cis/trans-cinnamoylcocaine standards introduces quantitative errors in forensic profiling workflows. Regulatory bodies rely on the precise ratio of total cinnamoylcocaines to cocaine to classify seizure oxidation levels; for example, a ratio of less than 2% indicates highly oxidized material [1]. Because the cis- and trans-isomers exhibit distinct chromatographic retention times and differential degradation pathways during clandestine processing, using an uncharacterized isomeric mixture prevents the accurate integration of individual peaks. Furthermore, the cis-isomer is prone to gradual isomerization into the trans-isomer during prolonged storage, meaning that non-isomer-specific standards suffer from shifting calibration curves over time, compromising inter-laboratory reproducibility and legal evidentiary standards [2].

Substitution Risk

Pharmacological Divergence Reported pharmacological inactivity at the dopamine transporter (DAT) contrasts sharply with cocaine’s potent DAT inhibition, meaning cocaine cannot serve as a structural analog in SAR studies.
Chromatographic Separation Reverse-phase HPLC systems readily separate trans-cinnamoylcocaine from cocaine and its cis isomer, requiring an authentic standard for accurate peak identification in forensic analysis.
Trace Concentration Context Consistently present below 0.1% of cocaine concentration, substituting with a cocaine standard masks this minor alkaloid signature and prevents origin discrimination.

GC-MS Chromatographic Resolution and Retention Time

In standard capillary GC-MS profiling methods used for alkaloid separation, trans-cinnamoylcocaine elutes at a distinct retention time (1.376 min) compared to cis-cinnamoylcocaine (1.285 min) [1]. Procuring the pure trans-isomer allows laboratories to establish precise retention time windows and ensure baseline resolution from the cis-isomer, which is required for accurate forensic integration and subsequent multivariate statistical analysis.

Evidence DimensionGC-MS Retention Time
Target Compound Data1.376 min
Comparator Or Baselinecis-Cinnamoylcocaine (1.285 min)
Quantified Difference0.091 min retention time shift
ConditionsStandard capillary GC-MS profiling of illicit cocaine extracts

Procuring the pure isomer prevents peak integration overlap, ensuring that automated chemoinformatic databases receive accurate quantitative inputs for origin sourcing.

Trace-Level Abundance
Head-to-head
>1,000-fold lower
Supports trace impurity identification workflow
Concentration relative to cocaine (coca leaf, paste, refined illicit cocaine); cGC-FID data

Isomeric Stability and Calibration Longevity

When stored in solution for analytical calibration, cis-cinnamoylcocaine undergoes gradual isomerization into trans-cinnamoylcocaine over extended periods, altering the exact concentration of the standard [1]. Trans-cinnamoylcocaine serves as the thermodynamically stable reference point, maintaining its structural integrity and concentration in standard solutions without reverting to the cis-form under standard laboratory storage conditions.

Evidence DimensionSolution Stability
Target Compound DataStable concentration over time
Comparator Or Baselinecis-Cinnamoylcocaine (Gradual isomerization to trans-form)
Quantified DifferenceElimination of concentration drift in standard solutions
ConditionsLong-term storage of analytical standard solutions in amber glass

Procurement of the stable trans-isomer minimizes the frequency of standard recalibration and reduces the risk of quantitative drift in multi-month forensic profiling studies.

GC-FID Response Factor
Cross-study comparable
r² = 0.99, RF = 0.72
Supports method transfer for quantitative analysis
Turner et al. (1981); androst-4-ene-3,17-dione as ISTD; coca leaf alkaloid extracts

Diastereomeric Oxidation Byproduct Tracking

During the oxidation of crude cocaine base, trans-cinnamoylcocaine produces specific diastereomeric diols: (2R,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester and (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester. In contrast, the cis-isomer yields the (2R,3R) and (2S,3S) diastereomers [1]. Procuring pure trans-cinnamoylcocaine allows laboratories to synthesize and validate these specific (2R,3S)/(2S,3R) markers for their internal libraries.

Evidence DimensionOxidation Byproduct Stereochemistry
Target Compound DataYields (2R,3S) and (2S,3R) diols
Comparator Or Baselinecis-Cinnamoylcocaine (Yields (2R,3R) and (2S,3S) diols)
Quantified DifferenceDistinct diastereomeric product formation
ConditionsNeutral oxidation conditions mimicking clandestine refinement

Utilizing the pure trans-isomer allows forensic chemists to synthesize specific diastereomeric diol markers, which are critical for identifying the exact chemical oxidation methods used by illicit processors.

Multi-Alkaloid Profiling
Supporting evidence
ISO/IEC 17025:2017 validated
Supports multi-alkaloid forensic profiling context
11-analyte panel discriminating Bolivian/Peruvian vs. Colombian origin; GC-FID with derivatization
DAT Inhibition Divergence
Class-level inference
Inactive vs. ~100–200 nM IC₅₀
Supports SAR interpretation context
Merck Index classification for trans-cinnamoylcocaine; cocaine DAT data from competitive binding assays
Cis/Trans Isomer Ratio
Supporting evidence
Location-dependent variation
Supports isomer-specific forensic attribution
Turner et al. (1981); three Peruvian collection sites; GC analysis of coca leaf extracts

Routine DEA-Compliant Oxidation Profiling of Cocaine Seizures

Because regulatory frameworks classify the oxidation level of seized cocaine based on the ratio of cinnamoylcocaines to cocaine (e.g., <2% indicates high oxidation), laboratories must procure pure trans-cinnamoylcocaine to build accurate GC-MS calibration curves. The baseline resolution from the cis-isomer ensures that integration software calculates exact ratios without peak-overlap interference [1].

Synthesis of Reference Libraries for Diastereomeric Diol Markers

Forensic research facilities procure trans-cinnamoylcocaine as a controlled precursor to synthesize (2R,3S) and (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl esters. These synthesized markers are then added to LC-MS/MS libraries to track specific clandestine oxidation procedures that leave trace diols in refined cocaine hydrochloride [2].

Long-Term Forensic Database Standardization

Due to the thermodynamic stability of trans-cinnamoylcocaine relative to the cis-isomer, it is utilized as the primary long-term storage standard for inter-laboratory proficiency testing. This ensures that quantitative drift does not occur in multi-year chemoinformatic databases used to map international drug trafficking routes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic Cocaine Chemical Profiling
Multi-alkaloid profiling context
Method validation against ISO/IEC 17025:2017 for origin attribution
GC-FID and GC-MS Quantitative Methods
Certified standard workflow
Response factor and linearity for calibration curve establishment
HPLC Method Development for Impurity Separation
Retention time differentiation
Peak resolution verification at 254 and 280 nm under isocratic conditions
Tropane Alkaloid Structure–Activity Relationship Studies
Structural analog context
DAT and monoamine transporter binding interpretation

XLogP3

2.7

UNII

O3I44O988U

Other CAS

50763-20-7

Wikipedia

Cinnamoylcocaine

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